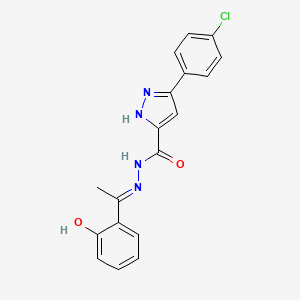![molecular formula C16H16N2O3S B11973402 N'-{(E)-[2-(allyloxy)phenyl]methylidene}benzenesulfonohydrazide](/img/structure/B11973402.png)
N'-{(E)-[2-(allyloxy)phenyl]methylidene}benzenesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-{(E)-[2-(allyloxy)phenyl]methylidene}benzenesulfonohydrazide is a chemical compound that belongs to the class of sulfonohydrazides This compound is characterized by the presence of an allyloxy group attached to a phenyl ring, which is further connected to a benzenesulfonohydrazide moiety through a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[2-(allyloxy)phenyl]methylidene}benzenesulfonohydrazide typically involves a condensation reaction between 2-(allyloxy)benzaldehyde and benzenesulfonohydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then isolated and purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for N’-{(E)-[2-(allyloxy)phenyl]methylidene}benzenesulfonohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N’-{(E)-[2-(allyloxy)phenyl]methylidene}benzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N’-{(E)-[2-(allyloxy)phenyl]methylidene}benzenesulfonohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as anticancer agents.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N’-{(E)-[2-(allyloxy)phenyl]methylidene}benzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biological macromolecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(E)-(4-chlorophenyl)(phenyl)methylidene]benzenesulfonohydrazide
- N’-[(E)-cyclohexyl(phenyl)methylidene]benzenesulfonohydrazide
- N’-{[2-(allyloxy)-1-naphthyl]methylene}benzenesulfonohydrazide
Uniqueness
N’-{(E)-[2-(allyloxy)phenyl]methylidene}benzenesulfonohydrazide is unique due to the presence of the allyloxy group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions and reactivity that may not be observed in similar compounds.
Propiedades
Fórmula molecular |
C16H16N2O3S |
|---|---|
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
N-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C16H16N2O3S/c1-2-12-21-16-11-7-6-8-14(16)13-17-18-22(19,20)15-9-4-3-5-10-15/h2-11,13,18H,1,12H2/b17-13+ |
Clave InChI |
ARQPRVXCYOVBCU-GHRIWEEISA-N |
SMILES isomérico |
C=CCOC1=CC=CC=C1/C=N/NS(=O)(=O)C2=CC=CC=C2 |
SMILES canónico |
C=CCOC1=CC=CC=C1C=NNS(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dibenzyl 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11973328.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11973330.png)

![(5Z)-5-({3-[4-(allyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11973338.png)
![9-Bromo-5-cyclohexyl-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11973340.png)

![(5Z)-3-butyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11973351.png)
![2-{[5-(4-chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B11973352.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11973358.png)

![7,9-Dichloro-5-isopropyl-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11973376.png)
![3-(4-methylbenzenesulfonyl)-1-pentyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B11973380.png)
![4-fluorobenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B11973382.png)
![N'-[(E)-(3-nitrophenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11973390.png)
